molecular formula C19H12IN3O3 B302910 N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-4-iodobenzamide

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-4-iodobenzamide

Cat. No. B302910
M. Wt: 457.2 g/mol
InChI Key: NVYJDOJCUQLMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-4-iodobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as FIOB (4-iodo-N-(5-(2-furyl)-1,3,4-oxadiazol-2-yl)benzamide) and has been found to have a wide range of applications in various fields of research.

Mechanism of Action

FIOB is a fluorescent probe that works by binding to biomolecules and emitting fluorescence upon excitation with light of a specific wavelength. The binding of FIOB to biomolecules is highly specific and can be used to study the interactions between biomolecules in biological systems.
Biochemical and Physiological Effects:
FIOB has been found to have no significant biochemical or physiological effects on biological systems. It is a non-toxic compound that can be safely used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The major advantage of FIOB is its high selectivity and sensitivity towards biomolecules, which makes it an ideal tool for studying biological systems. However, the limitations of FIOB include its limited solubility in aqueous solutions, which can affect its performance in certain experiments.

Future Directions

There are several future directions for the use of FIOB in scientific research. Some of these include the development of new derivatives of FIOB with improved solubility and selectivity, the use of FIOB in the study of cellular signaling pathways, and the development of new imaging techniques using FIOB.

Synthesis Methods

The synthesis of FIOB involves the reaction of 5-(2-furyl)-1,3,4-oxadiazole-2-carboxylic acid with 4-iodoaniline in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

FIOB has been extensively studied for its potential use as a fluorescent probe for imaging biological systems. It has been found to be highly selective and sensitive towards various biomolecules like proteins, nucleic acids, and lipids. FIOB has also been used in the detection of cancer cells and in the study of cellular signaling pathways.

properties

Product Name

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-4-iodobenzamide

Molecular Formula

C19H12IN3O3

Molecular Weight

457.2 g/mol

IUPAC Name

N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-4-iodobenzamide

InChI

InChI=1S/C19H12IN3O3/c20-14-7-3-12(4-8-14)17(24)21-15-9-5-13(6-10-15)18-22-23-19(26-18)16-2-1-11-25-16/h1-11H,(H,21,24)

InChI Key

NVYJDOJCUQLMJG-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)I

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)I

Origin of Product

United States

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